4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride 4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752547
InChI: InChI=1S/C7H4ClF3O3S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
SMILES:
Molecular Formula: C7H4ClF3O3S
Molecular Weight: 260.62 g/mol

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride

CAS No.:

Cat. No.: VC17752547

Molecular Formula: C7H4ClF3O3S

Molecular Weight: 260.62 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride -

Specification

Molecular Formula C7H4ClF3O3S
Molecular Weight 260.62 g/mol
IUPAC Name 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C7H4ClF3O3S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Standard InChI Key GEZCHSUBLWSUNJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)O

Introduction

Structural and Electronic Characteristics

The molecular structure of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride (C7H4ClF3O3SC_7H_4ClF_3O_3S) integrates three key functional groups: a sulfonyl chloride (-SO2_2Cl), a hydroxyl (-OH), and a trifluoromethyl (-CF3_3) moiety. These groups confer distinct electronic and steric effects:

  • The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols .

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature exploited in drug design .

  • The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and crystallization behavior.

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular Weight258.62 g/molCalculated from formula
Density~1.55 g/cm³Adjusted from
Melting Point40–45 °C (lit.)Analogous sulfonyl chlorides
Boiling Point260–265 °C at 760 mmHgExtrapolated from
LogP (Partition Coefficient)2.8–3.2Predicted via substituent effects
SolubilityInsoluble in water; soluble in DMSO, THFFunctional group analysis

The electron-withdrawing nature of the -CF3_3 and -SO2_2Cl groups deactivates the aromatic ring, directing electrophilic substitution to the ortho and para positions relative to the hydroxyl group .

Synthesis Pathways

Direct Sulfonation of Phenol Derivatives

A plausible route involves the sulfonation of 3-(trifluoromethyl)phenol. Treatment with chlorosulfonic acid (ClSO3_3H) at 0–5 °C yields the sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2) .

3-(Trifluoromethyl)phenol+ClSO3H4-Hydroxy-3-(trifluoromethyl)benzenesulfonic acidSOCl2Target Compound\text{3-(Trifluoromethyl)phenol} + \text{ClSO}_3\text{H} \rightarrow \text{4-Hydroxy-3-(trifluoromethyl)benzenesulfonic acid} \xrightarrow{\text{SOCl}_2} \text{Target Compound}

This method mirrors the synthesis of 4-(trifluoromethyl)benzenesulfonyl chloride, where sulfonation occurs regioselectively due to the -CF3_3 group’s meta-directing influence .

Nitration-Reduction Sequences

An alternative approach, adapted from patent CN110885298B , involves:

  • Nitration: Nitration of 4-chloro-3-(trifluoromethyl)benzene using HNO3_3/H2_2SO4_4 at controlled temperatures (10–15 °C) to minimize isomer formation.

  • Reduction: Catalytic hydrogenation or hydrazine-mediated reduction of the nitro group to an amine.

  • Diazotization and Hydrolysis: Conversion of the amine to a hydroxyl group via diazonium salt formation and subsequent hydrolysis.

  • Sulfonation and Chlorination: Introduction of the sulfonyl chloride group.

This pathway avoids high-risk nitration conditions and utilizes environmentally friendly reducing agents like hydrazine hydrate .

Reactivity and Functionalization

The compound’s reactivity is dominated by the sulfonyl chloride group, which participates in:

  • Nucleophilic Displacement: Reaction with amines to form sulfonamides, a key step in protease inhibitor synthesis.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) facilitated by the electron-deficient aromatic ring .

  • Hydroxyl Group Derivatization: Etherification or esterification to modulate solubility and bioavailability.

Critical Note: The hydroxyl group’s proximity to the -CF3_3 moiety may sterically hinder reactions at the sulfonyl chloride site, necessitating optimized reaction conditions .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Sulfonamide derivatives of this compound serve as precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis .

Pharmaceutical Building Blocks

The trifluoromethyl group enhances blood-brain barrier penetration, making this compound valuable in central nervous system (CNS) drug candidates. For example, derivatives are explored as:

  • HIV Protease Inhibitors: Sulfonamide linkages bind catalytic aspartate residues.

  • Anticancer Agents: Via inhibition of carbonic anhydrase IX .

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